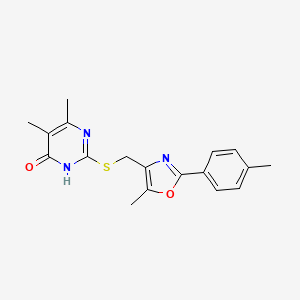

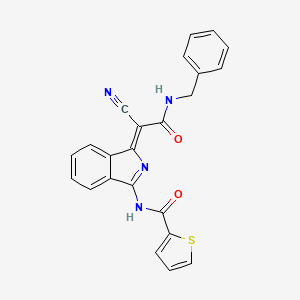

![molecular formula C21H18N2O3 B2860924 Methyl 4-[(diphenylcarbamoyl)amino]benzoate CAS No. 501105-07-3](/img/structure/B2860924.png)

Methyl 4-[(diphenylcarbamoyl)amino]benzoate

Overview

Description

Synthesis Analysis

The synthesis of similar benzoate compounds has been studied. For instance, in the synthesis of benzoate compounds as local anesthetics, three steps were used: alkylation, esterification, and alkylation . A total of 16 compounds were designed and synthesized using a route with high total yields, mild conditions, and simple operation .Molecular Structure Analysis

The molecular structure of “Methyl 4-aminobenzoate” consists of a benzene ring with an amino group (-NH2) and a methoxycarbonyl group (-CO2CH3) attached to it . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The catalytic oxidation of “Methyl 4-aminobenzoate” by hydrogen peroxide has been studied . It was also used in the syntheses of guanidine alkaloids, (±)-martinelline, and (±)-martinellic acid by a protic acid catalyzed hetero Diels-Alder coupling reaction with N-Cbz 2-pyrroline .Physical And Chemical Properties Analysis

“Methyl 4-aminobenzoate” is a white solid, although commercial samples can appear gray . It has a melting point of 110-111 °C (lit.) . It is slightly soluble in water . The molecular weight is 151.16 .Scientific Research Applications

Nonlinear Optical (NLO) Materials

“Methyl 4-[(diphenylcarbamoyl)amino]benzoate” is used in the synthesis of organic nonlinear optical (NLO) single crystals . These crystals are grown by a slow solvent evaporation (SSE) method . The compound belongs to a centrosymmetric space group in a monoclinic crystal system, which was studied using X-ray diffraction .

Spectroscopic Characterization

The compound is used in spectroscopic characterization studies . Molecular geometry and vibration spectral (FTIR, RAMAN & NMR) analysis are carried out experimentally and theoretically using density functional theory (DFT) at the 6311++G (d,p) level of theory .

Thermal Analysis

“Methyl 4-[(diphenylcarbamoyl)amino]benzoate” is used in thermal analysis . The thermal characteristics of the as-grown crystal are analyzed using thermogravimetry (TG) and differential thermal analysis (DTA) .

Hyperpolarizability Analysis

The compound is used in the analysis of second order hyperpolarizability . This property is important for the development of optoelectronics devices .

Synthesis of Guanidine Alkaloids

“Methyl 4-[(diphenylcarbamoyl)amino]benzoate” is used in the synthesis of guanidine alkaloids . It is used in a protic acid catalyzed hetero Diels-Alder coupling reaction with N-Cbz 2-pyrroline .

Preparation of Azo Compounds

The compound is used in the preparation of new azo compounds . These compounds are prepared from the drug methyl-4-amino benzoate with pyridoxine hydrochloride (B6) and ventolin (salbutamol sulphate) .

Mechanism of Action

The mechanism of action for similar benzoate compounds, when used as local anesthetics, involves acting on nerve endings and nerve trunks to reversibly block the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .

Safety and Hazards

properties

IUPAC Name |

methyl 4-(diphenylcarbamoylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c1-26-20(24)16-12-14-17(15-13-16)22-21(25)23(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQFVKWXIKKIIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101329806 | |

| Record name | methyl 4-(diphenylcarbamoylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101329806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677801 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Methyl 4-(diphenylcarbamoylamino)benzoate | |

CAS RN |

501105-07-3 | |

| Record name | methyl 4-(diphenylcarbamoylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101329806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

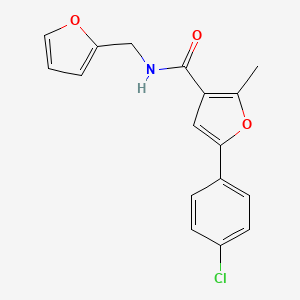

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2860848.png)

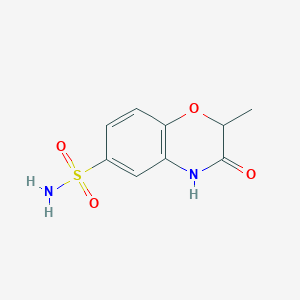

![2-[4-(Aminomethyl)benzenesulfonyl]ethan-1-ol](/img/structure/B2860852.png)

![5-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2860853.png)

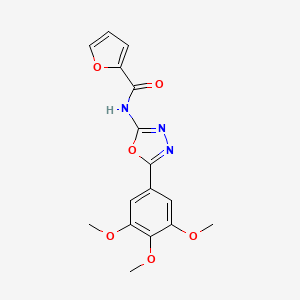

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2860858.png)